Cas no 1514847-73-4 (2-methyl-N-(thian-3-yl)pyridin-3-amine)
2-methyl-N-(thian-3-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, 2-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-
- 2-Methyl-N-(tetrahydro-2h-thiopyran-3-yl)pyridin-3-amine
- 2-methyl-N-(thian-3-yl)pyridin-3-amine
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- Inchi: 1S/C11H16N2S/c1-9-11(5-2-6-12-9)13-10-4-3-7-14-8-10/h2,5-6,10,13H,3-4,7-8H2,1H3
- InChI Key: JLTRNSUZDCALIC-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC=C1NC1CCCSC1
2-methyl-N-(thian-3-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162452-0.05g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 0.05g |
$624.0 | 2023-02-17 | ||
| Enamine | EN300-162452-0.1g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 0.1g |
$653.0 | 2023-02-17 | ||
| Enamine | EN300-162452-0.25g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 0.25g |
$683.0 | 2023-02-17 | ||
| Enamine | EN300-162452-0.5g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 0.5g |
$713.0 | 2023-02-17 | ||
| Enamine | EN300-162452-1.0g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-162452-2.5g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 2.5g |
$1454.0 | 2023-02-17 | ||
| Enamine | EN300-162452-5.0g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 5.0g |
$2152.0 | 2023-02-17 | ||
| Enamine | EN300-162452-10.0g |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 10.0g |
$3191.0 | 2023-02-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11569-500MG |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11569-1G |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
1514847-73-4 | 95% | 1g |
¥ 3,220.00 | 2023-04-04 |
2-methyl-N-(thian-3-yl)pyridin-3-amine Suppliers
2-methyl-N-(thian-3-yl)pyridin-3-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-methyl-N-(thian-3-yl)pyridin-3-amine
Comprehensive Overview of 2-methyl-N-(thian-3-yl)pyridin-3-amine (CAS No. 1514847-73-4): Properties, Applications, and Industry Insights
The compound 2-methyl-N-(thian-3-yl)pyridin-3-amine (CAS No. 1514847-73-4) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic amine combines a pyridine ring with a thiane (tetrahydrothiopyran) moiety, creating a versatile scaffold for drug discovery and material science applications. Its molecular formula, C11H16N2S, reflects a balanced hydrophobicity that makes it particularly interesting for central nervous system (CNS) drug development – a hot topic in current medicinal chemistry research.
Recent literature searches reveal growing interest in sulfur-containing heterocycles like this compound, as evidenced by the surge in queries about "thiane derivatives in drug design" and "modified pyridine amines for bioactive compounds." The presence of both nitrogen and sulfur atoms in 1514847-73-4 enables diverse interaction profiles with biological targets, potentially addressing challenges in blood-brain barrier penetration – a key focus area for neurodegenerative disease research. Analytical techniques such as HPLC purity analysis and LC-MS characterization are commonly employed to study this compound, as reflected in frequent search trends from laboratory professionals.
The synthetic route to 2-methyl-N-(thian-3-yl)pyridin-3-amine typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions, topics frequently searched by organic chemists. Its logP value (estimated around 2.5-3.0) suggests favorable membrane permeability, making it relevant to current discussions about orally bioavailable small molecules. Researchers investigating allosteric modulators or GPCR-targeted compounds often explore similar structural motifs, as seen in recent publication trends and conference presentations.
From a commercial perspective, 1514847-73-4 has emerged as a valuable pharmaceutical intermediate, with suppliers reporting increased demand for custom synthesis services. The compound's stability under standard storage conditions (typically recommended at 2-8°C under inert atmosphere) makes it practical for research applications. Quality control protocols emphasize residual solvent analysis and chiral purity determination when applicable – technical aspects frequently queried by quality assurance specialists in the fine chemicals industry.
Emerging applications in catalysis research have been reported for structurally related compounds, particularly in asymmetric synthesis methodologies. This aligns with growing academic interest in sustainable chemical processes, as reflected by search volume for "green chemistry approaches to heterocycle synthesis." The compound's potential as a ligand precursor in transition metal catalysis is another area attracting research attention, though specific studies on 2-methyl-N-(thian-3-yl)pyridin-3-amine remain limited and represent an opportunity for further investigation.
Regulatory considerations for 1514847-73-4 follow standard chemical safety protocols, with particular attention to proper laboratory handling procedures for amine-containing compounds. Material Safety Data Sheets (MSDS) typically recommend standard personal protective equipment (PPE), including gloves and safety glasses – information frequently sought by EHS (Environment, Health and Safety) professionals. The compound's environmental fate and biodegradation potential represent another knowledge gap that could be addressed in future studies, responding to increasing industry focus on sustainable chemical development.
Analytical characterization of 2-methyl-N-(thian-3-yl)pyridin-3-amine typically includes 1H/13C NMR spectroscopy, mass spectrometry, and elemental analysis – techniques commonly searched by analytical chemists working with novel heterocycles. The compound's UV-Vis absorption profile (with expected maxima around 260-280 nm) makes it suitable for various photophysical studies, an area gaining traction in materials science research. Recent patent literature reveals structurally similar compounds being explored for organic electronic applications, though direct applications of this specific molecule remain to be documented.
The global market for specialized heterocyclic building blocks like 1514847-73-4 continues to expand, driven by pharmaceutical R&D investment and the growing fragment-based drug discovery paradigm. Custom synthesis providers report particular interest from researchers working on kinase inhibitors and neurotransmitter receptor modulators, where such scaffolds show promise. Pricing trends indicate stable demand for high-purity samples (>95% by HPLC), with academic and industrial users showing different preferences regarding batch sizes and documentation requirements.
Future research directions for 2-methyl-N-(thian-3-yl)pyridin-3-amine may include exploration of its metabolic stability in biological systems and detailed structure-activity relationship (SAR) studies – topics generating significant discussion in recent medicinal chemistry forums. The compound's potential as a precursor for radiolabeled probes (particularly with carbon-11 or fluorine-18) could open applications in molecular imaging, addressing current search trends related to PET tracer development. As the scientific community continues to investigate privileged structures in drug discovery, this molecular framework will likely remain relevant for various therapeutic area explorations.
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